molecular formula C15H22N2O2 B6639477 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methylbutyl)urea

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methylbutyl)urea

Cat. No. B6639477
M. Wt: 262.35 g/mol
InChI Key: WBJFXLJFWKAYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methylbutyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as HU-210 and is a synthetic cannabinoid that has been found to have a high affinity for CB1 receptors in the brain. HU-210 has been studied for its potential use in treating various medical conditions, including pain, inflammation, and neurological disorders.

Mechanism of Action

HU-210 works by binding to CB1 receptors in the brain. These receptors are part of the endocannabinoid system, which plays a role in regulating pain, inflammation, and other physiological processes. By binding to these receptors, HU-210 can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
HU-210 has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to have neuroprotective effects. Additionally, HU-210 has been found to have anxiolytic effects, making it a potential treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using HU-210 in lab experiments is its potency. HU-210 has been found to be much more potent than natural cannabinoids, making it easier to study their effects. Additionally, HU-210 is a synthetic compound, which means it can be produced in large quantities and with a high degree of purity. However, one limitation of using HU-210 in lab experiments is its potential for toxicity. HU-210 has been found to be highly toxic in animal studies, which could limit its use in human clinical trials.

Future Directions

There are several future directions for research on HU-210. One area of interest is its potential use in treating neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, HU-210 could be studied for its potential use in treating anxiety disorders and other psychiatric conditions. Finally, further research could be done to better understand the mechanisms of action of HU-210 and its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of HU-210 involves several steps, starting with the reaction of 2,3-dihydro-1H-inden-1-one with methylamine. This reaction produces 2,3-dihydro-1H-inden-1-yl)methylamine, which is then reacted with tert-butyl isocyanate to produce the urea derivative. The final step involves the reaction of the urea derivative with 3-methylbutylmagnesium bromide to produce HU-210.

Scientific Research Applications

HU-210 has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic effects, making it a potential treatment for chronic pain. HU-210 has also been studied for its anti-inflammatory properties, which could make it useful in treating various inflammatory conditions. Additionally, HU-210 has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Parkinson's disease and multiple sclerosis.

properties

IUPAC Name

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)7-8-16-15(19)17-14-12-6-4-3-5-11(12)9-13(14)18/h3-6,10,13-14,18H,7-9H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJFXLJFWKAYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC1C(CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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